molecular formula C19H15Cl2NO2S B7451528 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide

4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide

Cat. No. B7451528
M. Wt: 392.3 g/mol
InChI Key: DQDYCLCYLOHXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide, also known as DCPB, is a sulfonamide derivative that has been widely used in scientific research due to its diverse biological activities. It was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the activity of various neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, and to inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function and to protect against oxidative stress and neuroinflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its diverse range of biological activities, which makes it a useful tool for investigating various physiological and pathological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide.

Future Directions

There are several future directions for research on 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide that can be used for therapeutic purposes. Another area of interest is the investigation of the role of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide in modulating immune function and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide and its potential effects on various signaling pathways and cellular processes.

Synthesis Methods

The synthesis of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide involves the reaction of 2-bromoacetophenone with 2-phenylbenzenesulfonamide, followed by a Suzuki coupling reaction with 4,5-dichloro-2-methylphenylboronic acid. The resulting product is then purified through column chromatography to obtain pure 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide.

Scientific Research Applications

4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2S/c1-13-11-16(20)17(21)12-19(13)25(23,24)22-18-10-6-5-9-15(18)14-7-3-2-4-8-14/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYCLCYLOHXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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